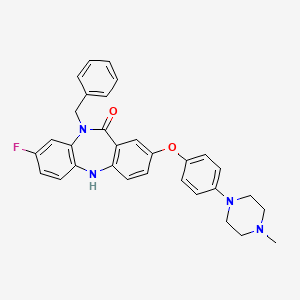
Mutated EGFR-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mutated EGFR-IN-3 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) in its mutated form. EGFR mutations are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC). The inhibition of EGFR is a promising strategy for treating cancers driven by these mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mutated EGFR-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the basic framework of the compound.
Functional Group Introduction: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity for the mutated EGFR.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Mutated EGFR-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its inhibitory activity .
Applications De Recherche Scientifique
Mutated EGFR-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the inhibition of EGFR and to develop new inhibitors with improved efficacy.
Biology: Employed in cell culture studies to investigate the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: Used in preclinical and clinical studies to evaluate its potential as a therapeutic agent for cancers driven by EGFR mutations.
Industry: Applied in the development of diagnostic tools and assays for detecting EGFR mutations and monitoring treatment response .
Mécanisme D'action
Mutated EGFR-IN-3 exerts its effects by binding to the intracellular domain of the mutated EGFR, inhibiting its phosphorylation by ATP. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival, leading to reduced tumor growth and increased apoptosis .
Comparaison Avec Des Composés Similaires
Mutated EGFR-IN-3 is unique in its high selectivity and potency for mutated EGFR compared to other inhibitors. Similar compounds include:
Gefitinib: A first-generation EGFR inhibitor with lower selectivity for mutated EGFR.
Erlotinib: Another first-generation inhibitor with similar limitations.
Osimertinib: A third-generation inhibitor with improved selectivity but different resistance profiles.
Afatinib: A second-generation inhibitor with broader activity but higher toxicity
This compound stands out due to its ability to overcome resistance mechanisms that limit the efficacy of other inhibitors, making it a promising candidate for further development and clinical application .
Propriétés
Formule moléculaire |
C31H29FN4O2 |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
5-benzyl-3-fluoro-8-[4-(4-methylpiperazin-1-yl)phenoxy]-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C31H29FN4O2/c1-34-15-17-35(18-16-34)24-8-10-25(11-9-24)38-26-12-14-28-27(20-26)31(37)36(21-22-5-3-2-4-6-22)30-19-23(32)7-13-29(30)33-28/h2-14,19-20,33H,15-18,21H2,1H3 |
Clé InChI |
ZPNTXOKOIHPCLI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)NC5=C(C=C(C=C5)F)N(C4=O)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


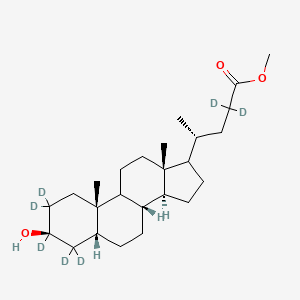

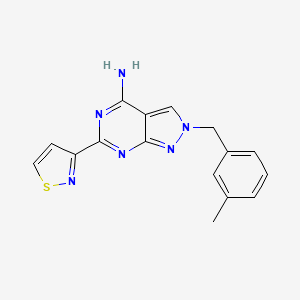
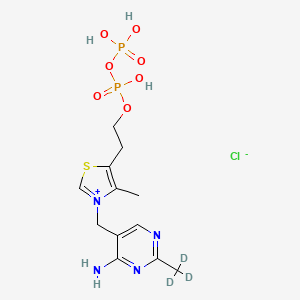
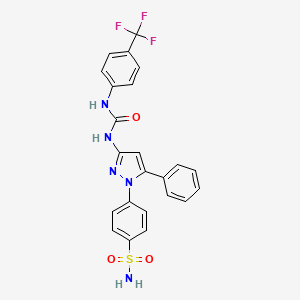

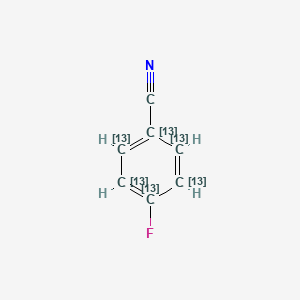

![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
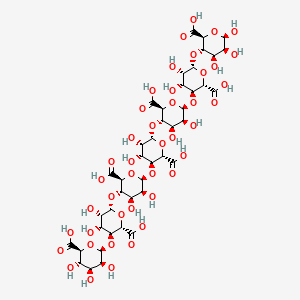
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
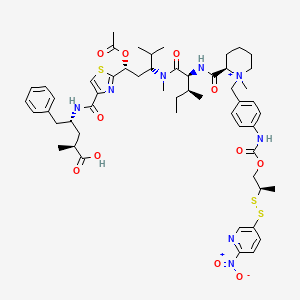
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)

